molecular formula C11H11NS2 B166161 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole CAS No. 133158-13-1

2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole

Cat. No. B166161
M. Wt: 221.3 g/mol
InChI Key: LXARVXHJBUFLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell growth and survival.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole are complex and varied. This compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators and microbial growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole in lab experiments are its potent antitumor, anti-inflammatory, and antimicrobial properties. However, the limitations of this compound include its complex synthesis method and limited availability.

Future Directions

The future directions for research on 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole are broad and varied. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on the identification of the specific signaling pathways and molecular targets involved in the antitumor, anti-inflammatory, and antimicrobial activities of this compound. Additionally, research could also explore the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole is a complex process that requires several steps. The first step involves the reaction of 2-chloro-1,3-benzothiazole with sodium hydride in the presence of 2-methylprop-2-en-1-ol. This results in the formation of 2-(2-methylprop-2-en-1-ylsulfanyl)-1,3-benzothiazole, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

The scientific research application of 2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole is broad and varied. This compound has been extensively studied for its potential use in the treatment of cancer. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition to its antitumor properties, this compound has also been shown to possess anti-inflammatory and antimicrobial activities.

properties

CAS RN

133158-13-1

Product Name

2-(2-Methylprop-2-enylsulfanyl)-1,3-benzothiazole

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C11H11NS2/c1-8(2)7-13-11-12-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3

InChI Key

LXARVXHJBUFLCE-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2-[(2-methyl-2-propenyl)thio]- (9CI)

Origin of Product

United States

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